molecular formula C11H9NO5 B061655 Dimethyl 2-isocyanatoterephthalate CAS No. 179114-94-4

Dimethyl 2-isocyanatoterephthalate

Cat. No.: B061655
CAS No.: 179114-94-4
M. Wt: 235.19 g/mol
InChI Key: VLBOVVSWDHUHJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-isocyanatoterephthalate can be synthesized through several methods. One common method involves the reaction of dimethyl aminoterephthalate with triphosgene. The reaction is typically carried out in toluene at elevated temperatures (around 110°C) for several hours . Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-isocyanatoterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include amines, oxides, and substituted derivatives of this compound.

Scientific Research Applications

Dimethyl 2-isocyanatoterephthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-isocyanatoterephthalate involves its reactivity with various nucleophiles. The isocyanate group (N=C=O) is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the modification of proteins and the synthesis of complex organic molecules .

Comparison with Similar Compounds

  • Dimethyl isophthalate
  • Dimethyl terephthalate
  • Dimethyl 2,6-naphthalenedicarboxylate

Comparison: Dimethyl 2-isocyanatoterephthalate is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. In contrast, compounds like dimethyl isophthalate and dimethyl terephthalate lack this functional group and are less reactive .

Properties

IUPAC Name

dimethyl 2-isocyanatobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-16-10(14)7-3-4-8(11(15)17-2)9(5-7)12-6-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOVVSWDHUHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dimethyl 2-aminoterephthalate (3.0 g, 14.34 mmol) and triphosgene (5.1 g, 17.22 mmol) were dissolved in toluene. Stirring was carried out at 110° C. for 6 hours under reflux to obtain 2-isocyanato-terephthalic acid dimethyl ester. After evaporating solvent, the compound was dissolved in 1,4-dioxane and triethylamine in vacuum state. After adding cyclohexylamine (2.5 mL, 21.5 mmol), stirring was carried out at 90° C. for 60 hours under reflux. After the reaction was completed, the produced solid was filtered with ether to obtain 1.75 g (37%) of 2-(3-cyclohexyl-ureido)-terephthalic acid dimethyl ester having a urea structure.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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